1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
“1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound has a molecular formula of C11H10BrNO2 and an average mass of 268.107 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bromomethyl group is attached to the phenyl ring, which is further connected to the pyrrolidine-2,5-dione .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions. The nature of these reactions can depend on the substituents attached to the pyrrolidine ring .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 177.984 . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione, are extensively utilized in drug discovery due to their unique structural features that contribute to stereochemistry, increased three-dimensional coverage, and target selectivity. The saturated pyrrolidine scaffold allows for efficient exploration of the pharmacophore space, offering a versatile foundation for designing compounds with diverse biological profiles. This adaptability stems from the sp^3-hybridization, contributing to the molecule's stereochemistry and enabling pseudorotation, which enhances ligand-protein interactions. The synthesis and functionalization strategies of pyrrolidine rings, including proline derivatives, underscore their importance in medicinal chemistry, aiming at new drug candidates with varied biological activities (Li Petri et al., 2021).
Optical and Electronic Applications
Diketopyrrolopyrroles (DPPs), closely related to pyrrolidine-2,5-diones, showcase significant utility across various fields, such as pigments, electronic devices, and solar cells. Their broad applicability is attributed to unique optical properties, including strong absorption shifts and high fluorescence quantum yields. The synthesis, reactivity, and detailed examination of structure-optical property relationships of DPPs reveal their potential for further real-world applications, demonstrating how modifications in the pyrrolidine scaffold can lead to enhanced performance in optoelectronic materials (Grzybowski & Gryko, 2015).
Catalytic Applications
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which can be derived from pyrrolidine derivatives, emphasizes the role of hybrid catalysts in producing compounds with significant medicinal and pharmaceutical potential. This review highlights the application of various catalysts, including organocatalysts and nanocatalysts, in synthesizing these scaffolds, underlining the versatility of pyrrolidine derivatives in catalysis and synthetic organic chemistry (Parmar et al., 2023).
Conjugated Polymers for Electronic Devices
Conjugated polymers containing pyrrolidine-2,5-dione derivatives, such as DPP-based polymers, are critical for developing high-performance electronic devices. The review of isoDPP, BDP, and NDP based polymers illustrates the potential of pyrrolidine derivatives in enhancing optical, electrochemical, and device performance. The structural similarity and variability offer a pathway to design advanced materials for electronics, highlighting the importance of the pyrrolidine scaffold in polymer chemistry (Deng et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their unique structural features, such as sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVLBTHQTNCJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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